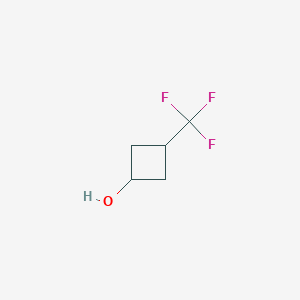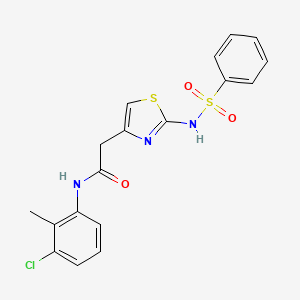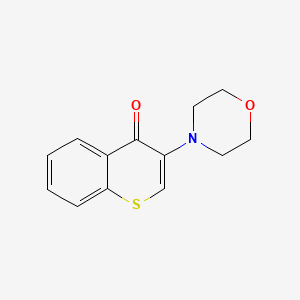
3-Morpholin-4-yl-thiochromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Morpholin-4-yl-thiochromen-4-one is a chemical compound with the CAS Number: 895796-81-3 . It has a molecular weight of 247.32 and its IUPAC name is 3-(4-morpholinyl)-4H-thiochromen-4-one .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H13NO2S/c15-13-10-3-1-2-4-12(10)17-9-11(13)14-5-7-16-8-6-14/h1-4,9H,5-8H2 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid compound . More specific physical and chemical properties like melting point, boiling point, etc., are not available in the current resources.Wissenschaftliche Forschungsanwendungen
Inhibitors of PI3K-AKT-mTOR Pathway
Research has identified morpholine derivatives as privileged scaffolds for inhibiting the PI3K and PIKKs, crucial for cancer therapy due to their role in cell growth, proliferation, and survival. A study by Hobbs et al. (2019) discovered a potent non-nitrogen containing morpholine isostere, demonstrating its application in developing dual inhibitors of mTORC1 and mTORC2, essential for targeted cancer therapy Hobbs et al., 2019.
DNA-PK/PI3-K Inhibitory Activity
Cano et al. (2013) synthesized analogues of (dibenzo[b,d]thiophen-4-yl)-2-morpholino-4H-chromen-4-one, showing potent DNA-PK inhibitory activity. These compounds have potential applications in enhancing the cytotoxicity of ionizing radiation and certain anticancer agents, highlighting their significance in cancer research and therapy Cano et al., 2013.
Antimicrobial and Antioxidant Properties
The synthesis and biological activity studies of morpholine derivatives have shown promising antimicrobial and antioxidant properties. Such compounds are valuable in developing new antibiotics and treatments for oxidative stress-related diseases Mamatha S.V et al., 2019.
QSAR Analysis for Antioxidant Derivatives
QSAR analysis of morpholine derivatives provides insights into the molecular structure and antioxidant activity, laying the groundwork for designing new potent antioxidants. This approach aids in the theoretical basis for the de novo design of antioxidants, indicating the scope of morpholine compounds in therapeutic development І. Drapak et al., 2019.
Synthesis of Bioactive Molecules
Morpholine and its derivatives serve as key intermediates in the synthesis of a variety of bioactive molecules. These compounds have been utilized to inhibit tumor necrosis factor alpha and nitric oxide, indicating their potential in treating inflammatory diseases and cancer H. Lei et al., 2017.
Wirkmechanismus
Target of Action
Morpholines, for instance, are found in a variety of pharmaceuticals and are known to interact with a range of enzymes and receptors .
Mode of Action
The mode of action would depend on the specific biological target of the compound. Generally, compounds like this can interact with their targets through a variety of mechanisms, including competitive inhibition, allosteric modulation, or covalent modification .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the specific biological systems it interacts with. Morpholine rings and thiochromenone structures could potentially influence these properties .
Eigenschaften
IUPAC Name |
3-morpholin-4-ylthiochromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S/c15-13-10-3-1-2-4-12(10)17-9-11(13)14-5-7-16-8-6-14/h1-4,9H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUMVHOYXQZHZHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CSC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

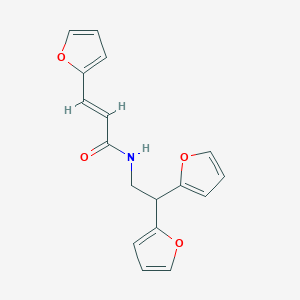
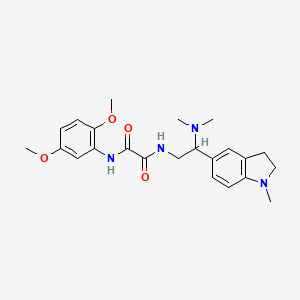
![5-(3-chlorophenyl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide](/img/structure/B2958776.png)

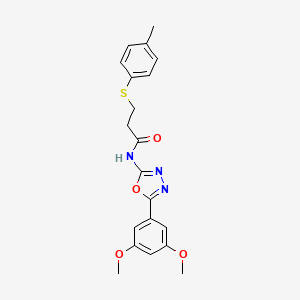
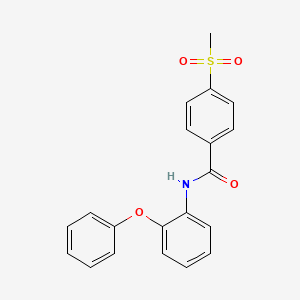

![2,4-Dichloro-1-{2-[(4-methylphenyl)sulfanyl]ethoxy}benzene](/img/structure/B2958787.png)
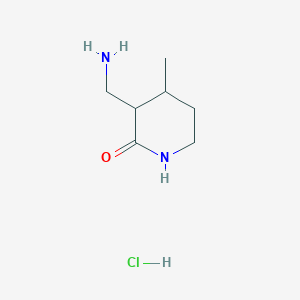
![ethyl 1-ethyl-4-[(4-methoxybenzyl)amino]-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2958790.png)

![Benzyl (3S)-3-{[(benzyloxy)carbonyl]amino}-3-{[(2R)-1-methoxy-1-oxo-3-phenylpropan-2-yl]carbamoyl}propanoate](/img/structure/B2958792.png)
